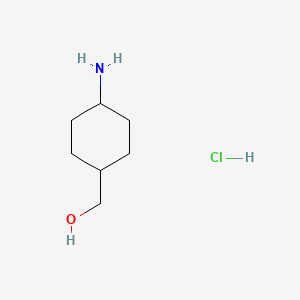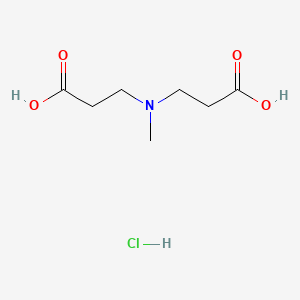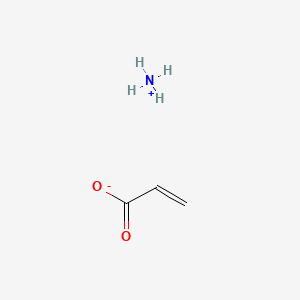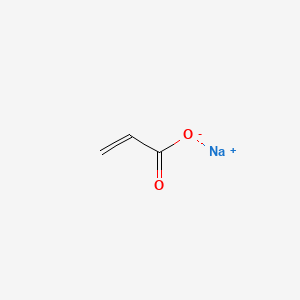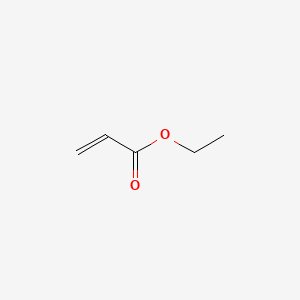
凝乳酶
描述
Rennin, also known as chymosin, is a protein-digesting enzyme that curdles milk by transforming caseinogen into insoluble casein . It is found only in the fourth stomach of cud-chewing animals, such as cows . Its action extends the period in which milk is retained in the stomach of the young animal . Renin, also known as an angiotensinogenase, is an aspartic protease protein and enzyme secreted by the kidneys . It participates in the body’s renin–angiotensin–aldosterone system (RAAS) that increases the volume of extracellular fluid (blood plasma, lymph and interstitial fluid) and causes arterial vasoconstriction .
Synthesis Analysis
The main source of renin is the juxtaglomerular cells (JGCs), which release renin from storage granules . JGCs originate in situ within the metanephric kidney from mesenchymal cells . Renin is synthesized as an enzymatically inactive proenzyme which is constitutively secreted from several tissues . Only renin-expressing cells in the kidney are capable of generating active renin from prorenin, which is stored in prominent vesicles and which is released into the circulation upon demand .Molecular Structure Analysis
The predicted 403-amino acid preprorenin consists of mature renin and a 66-residue amino-terminal prepropeptide . The (pro)renin receptor [ (P)RR] is a single-span transmembrane protein originally identified as a regulator of the renin–angiotensin system (RAS) required to maintain blood pressure and body fluid balance .Chemical Reactions Analysis
Rennin converts caseinogen (milk protein) into insoluble casein in the presence of calcium ions . When you consume milk, it immediately reacts with the hydrochloric acid produced in our stomachs. This hydrochloric acid activates the inert prorennin and signals it to produce the active rennin .科学研究应用
重组凝乳酶的生产
生物技术的进步使得在转基因植物(如烟草)中生产具有生物活性的重组牛凝乳酶成为可能,为传统来源提供了一种替代方案。这种方法不仅提供了一种具有成本效益的解决方案,而且还解决了与动物源酶相关的伦理问题。已证明在烟草植物中成功表达重组凝乳酶,该酶保留了其天然的牛奶凝固生物活性,展示了其在奶酪工业中的产业应用潜力(Wei 等人,2016)。
发酵优化
研究还集中于优化重组凝乳酶生产的发酵条件。研究确定了最佳条件,例如特定的酵母氮基浓度和发酵持续时间,显著提高了重组凝乳酶的产量。这种优化对于扩大生产以满足工业需求至关重要,使酶生产更有效率和可持续(向发,2009)。
固态发酵用于酶生产
酶生产的创新也通过固态发酵技术得以实现,特别是使用毛霉菌等真菌。已证明这种方法对于生产凝乳酶是有效的,其中底物选择和环境条件等参数已针对提高酶产率进行了优化。这种方法为传统的液体发酵提供了一种可行的替代方案,有可能降低成本和环境影响(Aljammas 等人,2017)。
凝乳酶样蛋白酶的替代来源
寻找凝乳酶样蛋白酶的替代来源已导致探索具有相似凝固特性的细菌酶。从山羊奶中分离出的副干酪乳杆菌已被确定为凝乳酶样蛋白酶的生产者,为奶酪制作中源自小牛的凝乳酶提供了潜在的替代品。这一发现为乳制品行业开辟了新途径,提供了凝乳酶的更可持续和道德来源(普特兰托等人,2021)。
作用机制
- The (pro)renin receptor is involved in renin’s enzymatic activity, specifically hydrolyzing angiotensinogen to angiotensin I .
- Downstream effects include arterial vasoconstriction , which helps restore perfusion pressure in the kidneys .
- It is secreted via both a constitutive pathway (for prorenin) and a regulated pathway (for mature renin) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
安全和危害
Rennin can cause skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
属性
IUPAC Name |
N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBHKJMVBATSJ-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182617 | |
| Record name | Enterobactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28384-96-5, 9001-98-3 | |
| Record name | Enterobactin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28384-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterobactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enterobactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENTEROBACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chymosin preparation, escherichia coli k-12 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Rennin and what is its primary function?
A: Rennin, also known as chymosin (EC 3.4.4.3), is an aspartic protease primarily known for its role in cheesemaking. It is synthesized by gastric cells in the stomachs of young mammals, including calves, where it plays a crucial role in milk digestion. [, ]
Q2: How does Rennin interact with its target, and what are the downstream effects of this interaction?
A: Rennin exhibits high specificity for cleaving a single peptide bond (Phe105-Met106) in kappa-casein, a protein crucial for stabilizing milk micelles. [, , ] This cleavage results in the formation of para-kappa-casein and glycomacropeptide. [, , , , ] Para-kappa-casein, lacking the stabilizing glycomacropeptide, aggregates with other casein molecules in the presence of calcium ions, leading to milk coagulation and the formation of curd. [, , , ] This specific cleavage is crucial for the texture and flavor development in cheese. [, ]
Q3: What is known about the structural characterization of Rennin?
A: While the exact molecular formula and weight can vary slightly depending on the source and purification method, Rennin is a single-chain protein composed of approximately 323 amino acids with a molecular weight around 35 kDa. [, , ] Detailed structural information, including spectroscopic data, can be found in research on its crystallography. [] Researchers have successfully crystallized calf rennin, revealing the presence of a stable orthorhombic form (Rennin I). []
Q4: How does pH affect Rennin's activity and stability?
A: Rennin exhibits optimal activity in slightly acidic environments. [, , , , ] Its stability is highly influenced by pH, with the presence of other proteases like pepsin significantly impacting its degradation at low pH values. [, ] Research suggests that Rennin is most stable in blended solutions between pH 5.5 and 6.5. []
Q5: What is the impact of temperature on Rennin's performance?
A: Temperature plays a significant role in Rennin's activity, with an optimal temperature range for milk clotting typically observed. [, ] Studies investigating milk coagulation using the Formagraph demonstrate the impact of varying temperatures on both coagulation time and curd firmness. []
Q6: What are the primary applications of Rennin?
A: The most prominent application of Rennin is in the cheesemaking industry, where it serves as a crucial coagulant for milk. [, , ] It's ability to specifically cleave kappa-casein makes it highly valuable for producing various cheese varieties. [, , ]
Q7: Are there alternatives to animal-derived Rennin?
A: Yes, the cheesemaking industry utilizes alternative milk-clotting enzymes derived from microbial sources, such as Mucor miehei, Mucor pusillus, and Endothia parasitica. [, , , , ] These fungal-derived enzymes offer advantages like cost-effectiveness and suitability for vegetarian cheese production. [, , ]
Q8: What are the advantages of immobilizing Rennin for cheesemaking?
A: Immobilizing Rennin on various supports like sand offers several benefits, including reusability of the enzyme, potentially reducing production costs. [] Research has focused on optimizing the immobilization process to minimize enzyme leaching during cheese production. []
Q9: How does the specificity of Rennin from different sources compare?
A: Research comparing the specificity of calf Rennin to those derived from Mucor pusillus and Endothia parasitica reveals differences in the macropeptides released during casein hydrolysis. [] This suggests variations in their cleavage sites and potential impact on the final cheese characteristics. [, ]
Q10: Can Rennin be produced using recombinant DNA technology?
A: Yes, advancements in biotechnology have enabled the production of recombinant Rennin in various host organisms, including Escherichia coli, Saccharomyces cerevisiae, and Aspergillus species. [] This allows for a more sustainable and controlled production process, reducing the reliance on animal sources. []
Q11: What is the significance of the ratio of clotting activity (C) to proteolytic activity (P) in milk-clotting enzymes?
A: A high C/P ratio is desirable in cheesemaking as it ensures efficient milk clotting with minimal non-specific proteolysis, contributing to higher curd yields and desirable cheese characteristics. []
Q12: What are the future directions in Rennin research?
A: Ongoing research focuses on utilizing protein engineering techniques, like site-directed mutagenesis, to modify Rennin and enhance its properties. [] This includes improving its stability, altering its specificity, and potentially expanding its applications beyond cheesemaking. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



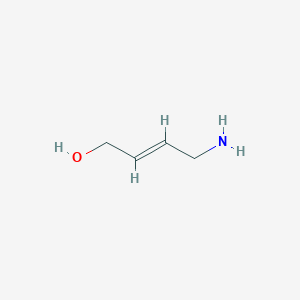



![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B3431259.png)
